3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the propanoic acid side chain and the benzoyl groups. Common reagents used in these steps include indole, 4-methylbenzoyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or ketones.
Reduction: The benzoyl groups can be reduced to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-3-carboxaldehyde, while reduction of the benzoyl groups could produce the corresponding benzyl alcohol derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid that also contains an indole ring.
Uniqueness
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is unique due to its specific substitution pattern and the presence of both benzoyl and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-10-12-17(13-11-16)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-18-15-27-21-8-4-2-6-19(18)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXLWNGZDNITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387193 |
Source
|
Record name | 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-42-0 |
Source
|
Record name | 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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